REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][CH2:5][C:4]([CH:11]([CH3:13])[CH3:12])([C:7]([O:9]C)=[O:8])[CH2:3]1>O1CCOCC1.Cl>[O:1]=[C:2]1[CH2:6][CH2:5][C:4]([CH:11]([CH3:13])[CH3:12])([C:7]([OH:9])=[O:8])[CH2:3]1
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CC1)(C(=O)OC)C(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted into diethyl ether (4×200 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with an aqueous solution of sodium hydroxide (5N, 2×150 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
O=C1CC(CC1)(C(=O)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][CH2:5][C:4]([CH:11]([CH3:13])[CH3:12])([C:7]([O:9]C)=[O:8])[CH2:3]1>O1CCOCC1.Cl>[O:1]=[C:2]1[CH2:6][CH2:5][C:4]([CH:11]([CH3:13])[CH3:12])([C:7]([OH:9])=[O:8])[CH2:3]1
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CC1)(C(=O)OC)C(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted into diethyl ether (4×200 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with an aqueous solution of sodium hydroxide (5N, 2×150 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
O=C1CC(CC1)(C(=O)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |